4-(prop-2-enoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
4-(prop-2-enoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that belongs to the class of quinoxalines Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-enoyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or benzil, under acidic conditions.
Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(prop-2-enoyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The prop-2-enoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(prop-2-enoyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(prop-2-enoyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core.
4-(prop-2-enoyl)-1,2,3,4-tetrahydrobenzoxazine: Contains a benzoxazine core instead of quinoxaline.
4-(prop-2-enoyl)-1,2,3,4-tetrahydrobenzimidazole: Features a benzimidazole core.
Uniqueness
4-(prop-2-enoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific quinoxaline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-prop-2-enoyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-11(15)13-7-10(14)12-8-5-3-4-6-9(8)13/h2-6H,1,7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTQCSOPRIYFTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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